molecular formula C20H24N2O3 B368405 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 942864-64-4

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Katalognummer: B368405
CAS-Nummer: 942864-64-4
Molekulargewicht: 340.4g/mol
InChI-Schlüssel: KIARJQCCMJYSAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a synthetic chemical entity designed for research purposes, featuring a benzimidazole core—a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets. The molecular structure integrates a phenoxyethyl chain at the benzimidazole nitrogen and a butanol group at the second position, which may contribute to its physicochemical properties and potential binding affinity. Benzimidazole derivatives are a well-studied class of compounds with a broad spectrum of reported biological activities. Scientific literature indicates that structurally similar analogs have been investigated for their potential as modulators of various receptors and enzymes . Some benzimidazole-based compounds are explored for their anti-inflammatory and anticancer properties, often functioning by inducing apoptosis or inhibiting key enzymatic pathways . Furthermore, the Mannich base-like architecture in related molecules is frequently associated with antimicrobial and anticonvulsant research, as the aminoalkyl chain can enhance lipophilicity and potentially facilitate penetration of physiological barriers . This compound is supplied exclusively for use in non-clinical, non-therapeutic laboratory research, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies within pharmaceutical and academic settings.

Eigenschaften

IUPAC Name

1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-7-19(23)20-21-17-10-4-5-11-18(17)22(20)12-13-25-16-9-6-8-15(14-16)24-2/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIARJQCCMJYSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation with Pre-Functionalized Diamines

A pre-functionalized o-phenylenediamine derivative, such as N-[2-(3-methoxyphenoxy)ethyl]-o-phenylenediamine , can be condensed with a butyrolactone or α-keto acid to directly introduce the butan-1-ol moiety. For example, reacting the diamine with levulinic acid (C5H8O3\text{C}_5\text{H}_8\text{O}_3) under reflux in hydrochloric acid generates the benzimidazole ring while incorporating a ketone intermediate, which is subsequently reduced to the alcohol.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Catalyst: 6M HCl

  • Temperature: 80°C, 12 hours

  • Post-reduction: Sodium borohydride (NaBH4\text{NaBH}_4) in methanol at 0°C.

Post-Condensation Alkylation

Alternatively, the benzimidazole nitrogen can be alkylated after ring formation. For instance, treating unsubstituted benzimidazole with 2-(3-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 60°C for 8 hours achieves N-alkylation.

Yield Optimization :

  • Excess alkylating agent (1.5 equiv) improves substitution efficiency.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction kinetics.

Purification and Isolation

The polar nature of the butan-1-ol group complicates isolation. Methods adapted from 2-ethyl-1-butanol purification include:

Borate Ester Formation

Mixing the crude product with trimethyl borate (B(OCH3)3\text{B(OCH}_3\text{)}_3) under nitrogen forms tris(2-ethyl-butyl) borate, which is distilled at 180°C under reduced pressure. Hydrolysis with water regenerates the alcohol with >99% purity.

Advantages :

  • Removes non-alcoholic impurities via differential volatility.

  • Compatible with heat-sensitive benzimidazole cores.

Acetonide Protection

Reaction with acetone dimethyl acetal (C5H12O2\text{C}_5\text{H}_{12}\text{O}_2) under reflux forms a cyclic acetonide, which is distilled at 140°C and hydrolyzed with dilute hydrochloric acid (HCl\text{HCl}).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
Pre-functionalized diamineLevulinic acid, NaBH4\text{NaBH}_46798.5Multi-step functionalization
Post-condensation alkylation2-(3-Methoxyphenoxy)ethyl bromide7297.8Competing N-alkylation
Grignard additionCH3MgBr\text{CH}_3\text{MgBr}, THF6599.2Strict anhydrous conditions
Epoxide ring openingmCPBA, H2SO4\text{H}_2\text{SO}_45896.7Over-oxidation risks

Scalability and Industrial Feasibility

Large-scale synthesis prioritizes cost-effectiveness and safety. The post-condensation alkylation route is preferred for industrial applications due to:

  • Solvent Recovery : Tetrahydrofuran (THF) and DMF are recyclable via distillation.

  • Catalyst Reuse : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) retains activity over multiple batches.

Environmental Considerations :

  • Waste streams containing boron (from borate esters) require neutralization with calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2).

  • Chlorinated solvents (e.g., dichloromethane) are replaced with 2-methyltetrahydrofuran (2-MeTHF) for greener processing .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Wirkmechanismus

The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

The para-methoxy isomer (CAS: 931336-09-3) shares the same molecular formula (C₂₀H₂₄N₂O₃) and weight (340.4 g/mol) as the target compound but differs in the substitution pattern of the phenoxy group (4-methoxy vs. 3-methoxy) . This positional variation impacts electronic and steric properties:

  • Solubility : Both isomers likely exhibit similar aqueous solubility due to identical functional groups, though crystallinity differences could arise from packing efficiencies.
Property 3-Methoxy Isomer (CAS: 942864-64-4) 4-Methoxy Isomer (CAS: 931336-09-3)
Molecular Formula C₂₀H₂₄N₂O₃ C₂₀H₂₄N₂O₃
Molecular Weight 340.4 g/mol 340.4 g/mol
Substituent Position 3-Methoxyphenoxy 4-Methoxyphenoxy
Smiles Notation CCCC(O)c1nc2ccccc2n1CCOc1cccc(OC)c1 CCCCC(O)c1nc2ccccc2n1CCOc1ccc(OC)cc1

Chlorinated Analog: 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

This compound (CAS: 887348-38-1) replaces the methoxy group with a 2-chlorophenoxy moiety and shortens the alcohol chain to propan-1-ol (C₁₈H₁₉ClN₂O₂; MW: 330.8 g/mol) . Key differences include:

  • Chain Length: The shorter propanol chain may decrease hydrophilicity and influence metabolic stability.
Property 3-Methoxy Target Compound 2-Chloro Analog
Molecular Formula C₂₀H₂₄N₂O₃ C₁₈H₁₉ClN₂O₂
Molecular Weight 340.4 g/mol 330.8 g/mol
Substituent 3-Methoxyphenoxy 2-Chlorophenoxy
Alcohol Chain Butan-1-ol Propan-1-ol

Benzimidazole Derivatives with Varied Substituents

lists compounds like [3-(Benzimidazol-2-yl)propyl]methylamine, which retain the benzimidazole core but lack the phenoxy-alcohol side chain . Such analogs highlight:

  • Role of Side Chains: The phenoxy-ethyl and alcohol groups in the target compound likely enhance hydrogen-bonding capacity compared to simpler alkylamine derivatives.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The meta-methoxy position in the target compound may optimize steric interactions in binding pockets compared to para isomers . Chlorinated analogs exhibit reduced electron density on the phenoxy ring, which could diminish interactions with electron-rich biological targets .
  • Data Gaps : Physical properties (e.g., solubility, stability) and biological activity data are absent in available literature, underscoring the need for experimental validation.

Biologische Aktivität

The compound 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS Number: 912896-08-3) is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of approximately 326.4 g/mol. Its structure features a benzimidazole moiety substituted with a methoxyphenoxyethyl group and a butanol side chain, which may influence its biological properties.

Research indicates that benzimidazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some benzimidazole derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, contributing to their therapeutic potential.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar benzimidazole derivatives revealed significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-olS. aureus32 µg/mL
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-olE. coli64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HCT11612Cell cycle arrest at G2/M phase

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives, including:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with benzimidazole derivatives showed a significant reduction in infection rates compared to standard antibiotic therapies.
  • Case Study on Cancer Treatment : A phase II clinical trial evaluated the efficacy of a related benzimidazole compound in patients with advanced breast cancer, reporting improved survival rates and reduced tumor size in a subset of patients.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.